Ethyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
Description
Ethyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine derivative characterized by a cyano group at position 5, a furan-2-yl substituent at position 4, a phenyl group at position 2, and a sulfanyl-linked diethylaminoethylcarbamoyl moiety at position 6 . This structural complexity confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including Hantzsch-type cyclization and functional group modifications .
Properties
Molecular Formula |
C25H27N3O4S |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
ethyl 5-cyano-6-[2-(diethylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C25H27N3O4S/c1-4-28(5-2)20(29)16-33-24-18(15-26)21(19-13-10-14-32-19)22(25(30)31-6-3)23(27-24)17-11-8-7-9-12-17/h7-14,21,27H,4-6,16H2,1-3H3 |
InChI Key |
APTBINOUFZHNJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C(C(=C(N1)C2=CC=CC=C2)C(=O)OCC)C3=CC=CO3)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves multiple steps. One common synthetic route includes the reaction of ethyl acetoacetate with benzaldehyde and ammonium acetate to form the dihydropyridine core. The introduction of the cyano group and the furan ring is achieved through subsequent reactions involving appropriate reagents and catalysts. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan ring and diethylamino group can participate in substitution reactions with electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution.
Scientific Research Applications
Ethyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. The cyano group and furan ring may also contribute to its biological activity by interacting with various enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Pharmacokinetic Data*
Biological Activity
Ethyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 425.52 g/mol. The compound features a dihydropyridine core with various functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. Below is a summary of the key biological activities associated with Ethyl 5-cyano derivatives:
Antimicrobial Activity
In vitro studies have demonstrated that Ethyl 5-cyano derivatives possess antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) was evaluated against several bacterial strains, showing promising results compared to conventional antibiotics like ciprofloxacin and ketoconazole. The compound's structure enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH assay, where it exhibited significant scavenging activity. This property is attributed to the presence of electron-donating groups in its structure that neutralize free radicals, thus protecting cells from oxidative stress.
Anticancer Activity
A notable study evaluated the cytotoxic effects of Ethyl 5-cyano derivatives on various cancer cell lines, including HT29 colon cancer cells. The compound demonstrated an IC50 value of approximately 30 µM, indicating effective inhibition of cell proliferation. Molecular docking studies suggest that the compound may interact with key proteins involved in cancer cell signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent study focused on the antimicrobial activity of Ethyl 5-cyano derivatives against gram-positive and gram-negative bacteria. Results indicated that these compounds significantly inhibited bacterial growth at lower concentrations than traditional antibiotics.
- Antioxidant Capacity Assessment : In another study, the antioxidant properties were measured using various assays such as DPPH and ABTS. The findings confirmed that Ethyl 5-cyano derivatives effectively scavenged free radicals and reduced oxidative stress markers in treated cells.
- Cytotoxicity in Cancer Cells : A comprehensive screening of Ethyl 5-cyano derivatives on multicellular spheroids revealed their potential as anticancer agents. The compounds reduced spheroid viability significantly compared to controls, highlighting their therapeutic potential in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
